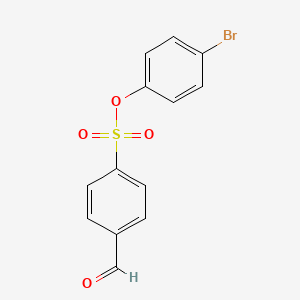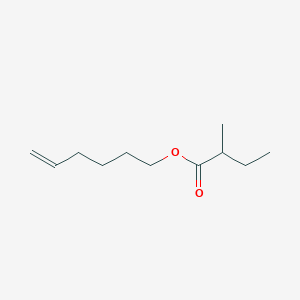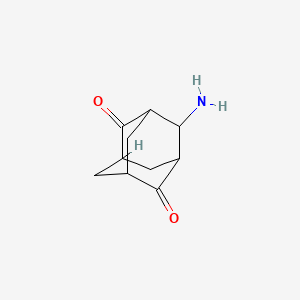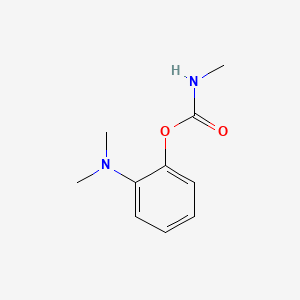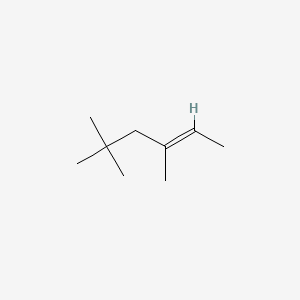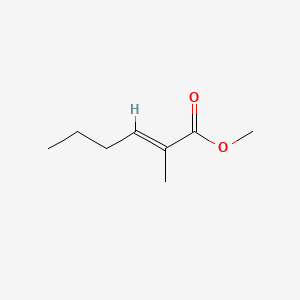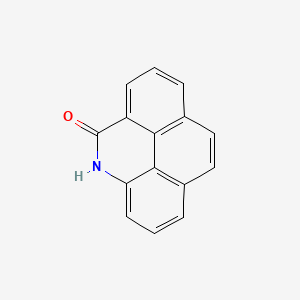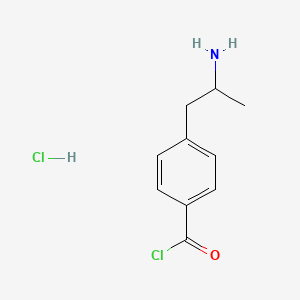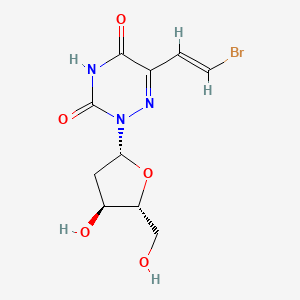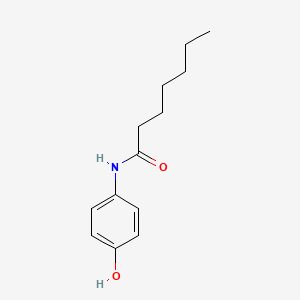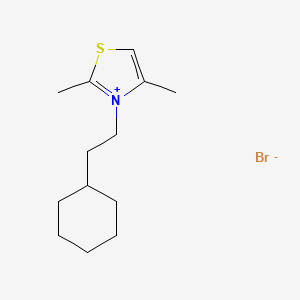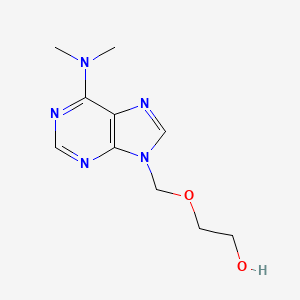
9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine is a synthetic compound that belongs to the class of purine nucleoside analogues. It is structurally related to guanine and is known for its antiviral properties. This compound is commonly used in the treatment of viral infections, particularly those caused by herpes viruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine typically involves the alkylation of guanine derivatives. One common method includes the reaction of guanine with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to form the intermediate 9-(2-hydroxyethoxy)guanine. This intermediate is then methylated using dimethyl sulfate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps often include crystallization and recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Medicine: It is used in antiviral therapies, particularly for treating herpes simplex virus infections.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical products.
Mecanismo De Acción
The antiviral activity of 9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine is primarily due to its ability to inhibit viral DNA polymerase. Once inside the infected cell, the compound is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form competes with deoxyguanosine triphosphate for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another guanine nucleoside analogue with similar antiviral properties.
Ganciclovir: A related compound used to treat cytomegalovirus infections.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-6-dimethyladenine is unique due to its specific structure, which allows it to be selectively phosphorylated by viral enzymes, leading to its potent antiviral activity with minimal effects on normal cells .
Propiedades
Número CAS |
91897-96-0 |
|---|---|
Fórmula molecular |
C10H15N5O2 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
2-[[6-(dimethylamino)purin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C10H15N5O2/c1-14(2)9-8-10(12-5-11-9)15(6-13-8)7-17-4-3-16/h5-6,16H,3-4,7H2,1-2H3 |
Clave InChI |
JAUPVLKCPVIPGF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


